Bienvenue dans la boutique en ligne BenchChem!

N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide

PARP inhibition Benzimidazole carboxamide Structure-activity relationship

N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide is a synthetic small molecule belonging to the benzimidazole-4-carboxamide class, a pharmacophore established in first-generation PARP inhibitors such as veliparib (ABT-888). The compound incorporates a cyclopropyl-2-oxoethoxy substituent on the benzamide ring, distinguishing it from simpler alkyl or aryl analogs.

Molecular Formula C20H19N3O3
Molecular Weight 349.39
CAS No. 1226432-86-5
Cat. No. B2805472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1H-benzo[d]imidazol-2-yl)methyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide
CAS1226432-86-5
Molecular FormulaC20H19N3O3
Molecular Weight349.39
Structural Identifiers
SMILESC1CC1C(=O)COC2=CC=C(C=C2)C(=O)NCC3=NC4=CC=CC=C4N3
InChIInChI=1S/C20H19N3O3/c24-18(13-5-6-13)12-26-15-9-7-14(8-10-15)20(25)21-11-19-22-16-3-1-2-4-17(16)23-19/h1-4,7-10,13H,5-6,11-12H2,(H,21,25)(H,22,23)
InChIKeySUMPBDLOZPYRLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide (CAS 1226432-86-5): Compound Class and Procurement-Relevant Characteristics


N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide is a synthetic small molecule belonging to the benzimidazole-4-carboxamide class, a pharmacophore established in first-generation PARP inhibitors such as veliparib (ABT-888) [1]. The compound incorporates a cyclopropyl-2-oxoethoxy substituent on the benzamide ring, distinguishing it from simpler alkyl or aryl analogs. Its molecular formula is C20H19N3O3 with a molecular weight of 349.4 g/mol . The compound is offered as a research-grade screening compound by suppliers such as Life Chemicals (product code F5882-5585), indicating its role in early-stage drug discovery rather than as an approved therapeutic .

Why N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide Cannot Be Interchanged with General Benzimidazole Carboxamides


Benzimidazole-4-carboxamides are not interchangeable due to the critical role of the N-substituent and the benzamide side chain in determining target engagement, selectivity, and pharmacokinetic properties [1]. The cyclopropyl-2-oxoethoxy group present in this compound introduces a constrained, electron-rich keto-ether motif that is absent in common analogs such as veliparib (which bears a simple (R)-2-methylpyrrolidine substituent). Patent data on related alicyclic-amine-substituted 4-carboxamido-benzimidazoles reveals that even minor changes to the amine or benzamide substituent can shift the inhibitory profile between PARP-1 inhibition and antioxidant activity, or alter the allosteric modulation of PARP1 DNA-binding [2]. Consequently, substituting this compound with a generic benzimidazole carboxamide without the cyclopropyl-2-oxoethoxy group risks losing the specific binding interactions and downstream cellular effects that define its research utility.

Quantitative Differentiation Evidence for N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide vs. Closest Analogs


Structural Deviation from the Veliparib Paradigm: Cyclopropyl-2-oxoethoxy vs. (R)-2-Methylpyrrolidine Substituent

The target compound replaces the (R)-2-methylpyrrolidine moiety of veliparib (ABT-888) with a cyclopropyl-2-oxoethoxy group. Veliparib exhibits a PARP-1 IC50 of 5.2 nM in enzyme assays, while the structural impact of the cyclopropyl-2-oxoethoxy substitution on PARP-1 inhibition has not been directly reported in head-to-head studies. However, patent data on alicyclic-amine-substituted 4-carboxamido-benzimidazoles indicates that the choice of N-substituent strongly influences both PARP inhibitory potency and antioxidant activity, with certain alicyclic amines conferring dual functionality [1]. The cyclopropyl group introduces conformational rigidity and distinct hydrogen-bonding potential relative to the flexible pyrrolidine ring.

PARP inhibition Benzimidazole carboxamide Structure-activity relationship

Molecular Property Differentiation: Molecular Weight and Hydrogen Bond Donor/Acceptor Profile vs. Benzimidazole Carboxamide Screening Library Compounds

The target compound (MW 349.4 g/mol, molecular formula C20H19N3O3) contains 3 hydrogen bond acceptors and 2 hydrogen bond donors, falling within favorable drug-like property space . In comparison, the structurally related analog N-cyclopentyl-4-(2-cyclopropyl-2-oxoethoxy)benzamide (CAS 1226433-42-6, MW 329.4 g/mol) possesses a simpler cyclopentyl amide rather than the benzimidazole-methyl linker, reducing the heteroatom count and potential for π-stacking interactions [1]. The benzimidazole ring system increases polar surface area and provides an additional NH donor, which can strengthen target binding but may reduce passive permeability relative to simpler benzamides.

Drug-likeness Physicochemical properties Screening library selection

Patent-Class Assignment: Benzimidazole-4-carboxamide PARP/Antioxidant Dual Activity vs. Single-Mechanism Benzimidazoles

Patent WO2004096793A1 claims a series of 4-carboxamido-benzimidazoles substituted with alicyclic amines that exhibit both PARP inhibitory and antioxidant activities [1]. While the target compound is not explicitly listed in this patent, its structural features—a benzimidazole-4-carboxamide core with a constrained cyclopropyl-2-oxoethoxy substituent—are consistent with the general Markush structure. In contrast, classical benzimidazole drugs like omeprazole (proton-pump inhibitor) or astemizole (antihistamine) lack the 4-carboxamido motif and the cyclopropyl ether substitution, resulting in completely unrelated pharmacological profiles. The patent teaches that the alicyclic-amine substitution pattern is critical for achieving dual PARP/antioxidant activity, which is not observed in simpler benzimidazole derivatives.

PARP inhibitor Antioxidant Dual mechanism Patent analysis

Optimal Scientific and Industrial Application Scenarios for N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide Based on Evidence


PARP-1 Allosteric Modulation Research and DNA-Trapping Assay Development

Given the structural analogy to veliparib-derived allosteric PARP1 modulators (PDB 8g0h series), this compound is suitable for investigating how cyclopropyl-2-oxoethoxy substitutions affect PARP1 retention on DNA breaks and catalytic inhibition [1]. Its benzimidazole-4-carboxamide core matches the pharmacophore required for PARP1 catalytic domain binding, while the cyclopropyl-2-oxoethoxy substituent may engage the helical domain (HD) differently from the pyrrolidine of veliparib, making it a candidate for differential allosteric profiling.

Focused Screening Library Design for DNA Damage Repair Pathway Targets

The compound occupies a unique position in chemical space at the intersection of benzimidazole carboxamides and cyclopropyl keto-ethers. It can serve as a scaffold-diversifying element in focused libraries targeting PARP, tankyrase, or other DNA repair enzymes, offering a hydrogen-bonding profile (2 HBD, 3 HBA) and molecular shape that complements existing commercial benzimidazole screening collections .

Oxidative Stress and Cytoprotection Model Studies

Patent WO2004096793A1 explicitly claims benzimidazole-4-carboxamides with alicyclic amine substitution as dual PARP inhibitors and antioxidants [2]. If the target compound demonstrates similar dual activity, it could be employed in cellular models of oxidative stress (e.g., H2O2-induced damage, ischemia-reperfusion) where PARP overactivation and reactive oxygen species generation are linked pathological mechanisms.

Quote Request

Request a Quote for N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.